molecular formula C12H15NOS B14127472 1,3,3-Trimethyl-4-phenylsulfanylazetidin-2-one CAS No. 89024-21-5

1,3,3-Trimethyl-4-phenylsulfanylazetidin-2-one

Cat. No.: B14127472
CAS No.: 89024-21-5
M. Wt: 221.32 g/mol
InChI Key: PCPMYXKRUBOVSJ-UHFFFAOYSA-N
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Description

1,3,3-Trimethyl-4-phenylsulfanylazetidin-2-one is an organic compound with the molecular formula C12H15NOS. It is a member of the azetidinone family, characterized by a four-membered lactam ring. This compound is notable for its unique structural features, including a phenylsulfanyl group attached to the azetidinone ring, which imparts distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,3-Trimethyl-4-phenylsulfanylazetidin-2-one typically involves the reaction of 1,3,3-trimethylazetidin-2-one with phenylsulfanyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1,3,3-Trimethyl-4-phenylsulfanylazetidin-2-one undergoes various chemical reactions, including:

    Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The azetidinone ring can be reduced to form corresponding amines.

    Substitution: The phenylsulfanyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable base.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted azetidinones depending on the nucleophile used.

Scientific Research Applications

1,3,3-Trimethyl-4-phenylsulfanylazetidin-2-one has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate.

    Industry: Utilized in the development of novel materials and polymers.

Mechanism of Action

The mechanism of action of 1,3,3-Trimethyl-4-phenylsulfanylazetidin-2-one involves its interaction with specific molecular targets. The phenylsulfanyl group can interact with various enzymes and receptors, modulating their activity. The azetidinone ring can also participate in covalent bonding with biological macromolecules, affecting their function and leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

    1,3,3-Trimethylazetidin-2-one: Lacks the phenylsulfanyl group, resulting in different chemical properties.

    4-Phenylsulfanylazetidin-2-one: Lacks the trimethyl substitution, affecting its reactivity and biological activity.

Uniqueness

1,3,3-Trimethyl-4-phenylsulfanylazetidin-2-one is unique due to the combination of the phenylsulfanyl group and the trimethyl-substituted azetidinone ring. This combination imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various applications .

Properties

CAS No.

89024-21-5

Molecular Formula

C12H15NOS

Molecular Weight

221.32 g/mol

IUPAC Name

1,3,3-trimethyl-4-phenylsulfanylazetidin-2-one

InChI

InChI=1S/C12H15NOS/c1-12(2)10(14)13(3)11(12)15-9-7-5-4-6-8-9/h4-8,11H,1-3H3

InChI Key

PCPMYXKRUBOVSJ-UHFFFAOYSA-N

Canonical SMILES

CC1(C(N(C1=O)C)SC2=CC=CC=C2)C

Origin of Product

United States

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